N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is a complex organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms, often exhibiting basic properties due to the nitrogen's lone pair of electrons. This specific compound features both a chlorophenyl group and a phenylbutyl group attached to an ethane-1,2-diamine backbone, contributing to its unique chemical and biological properties.
The compound is cataloged under the Chemical Abstracts Service number 627522-31-0 and has been synthesized for various research applications. Its structure and properties have been documented in chemical databases and literature focusing on organic synthesis and medicinal chemistry.
N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine falls under the category of secondary amines. This classification is based on the presence of two organic groups attached to the nitrogen atom, which influences its reactivity and interaction with biological systems.
The synthesis of N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves several steps:
The molecular formula of N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is C20H27ClN2, with a molecular weight of 330.9 g/mol. The compound's structural features include:
| Property | Value |
|---|---|
| CAS Number | 627522-31-0 |
| Molecular Formula | C20H27ClN2 |
| Molecular Weight | 330.9 g/mol |
| IUPAC Name | N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine |
| InChI | InChI=1S/C20H27ClN2/c21-20... |
| InChI Key | IAQNUVNIMOZSRX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCCCNCCNCCC2=CC=CC=C2Cl |
N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine can participate in various chemical reactions:
The mechanism by which N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine exerts its biological effects involves binding to specific receptors or enzymes within biological systems. This binding alters the activity of these targets, leading to various physiological responses. The precise pathways depend on the context of use and specific applications within pharmacological research.
The physical properties of N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine include:
The chemical properties encompass its reactivity profile:
These properties influence its applications in scientific research and potential therapeutic uses.
N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine has been studied for various scientific applications:
This compound's diverse applications stem from its distinct chemical characteristics and potential interactions within biological systems.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: